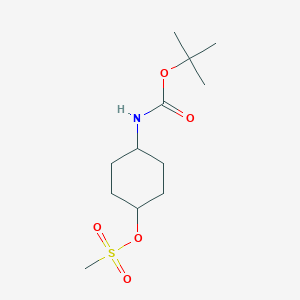

trans-4-(Boc-amino)cyclohexyl methanesulfonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl] methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO5S/c1-12(2,3)17-11(14)13-9-5-7-10(8-6-9)18-19(4,15)16/h9-10H,5-8H2,1-4H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJDUFGPZEKPRSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)OS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90619362 | |

| Record name | 4-[(tert-Butoxycarbonyl)amino]cyclohexyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90619362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177545-89-0 | |

| Record name | 4-[(tert-Butoxycarbonyl)amino]cyclohexyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90619362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of trans-4-(Boc-amino)cyclohexyl Methanesulfonate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the synthesis of trans-4-(Boc-amino)cyclohexyl methanesulfonate, a key intermediate in pharmaceutical research and development. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, critical process parameters, and analytical considerations to ensure a robust and reproducible synthesis.

Introduction: Strategic Importance in Medicinal Chemistry

This compound serves as a valuable building block in the synthesis of complex molecular architectures, particularly in the development of novel therapeutics. The trans-stereochemistry of the cyclohexane ring provides a rigid scaffold that is often exploited to orient functional groups in a specific three-dimensional arrangement for optimal interaction with biological targets. The Boc (tert-butoxycarbonyl) protecting group offers a stable yet readily cleavable means of masking the amine functionality, while the methanesulfonate (mesylate) group is an excellent leaving group, facilitating nucleophilic substitution reactions. This combination of features makes it a versatile intermediate for the introduction of the trans-4-aminocyclohexyl moiety into a target molecule, a common motif in pharmacologically active compounds, including Janus kinase (JAK) inhibitors.[1][2][3][4]

Retrosynthetic Analysis and Pathway Selection

The synthesis of this compound originates from the commercially available starting material, trans-4-aminocyclohexanol. The synthetic strategy involves two primary transformations: protection of the amino group followed by activation of the hydroxyl group.

Diagram of the Overall Synthetic Pathway:

Caption: Overall synthetic route to this compound.

This pathway is favored due to the high efficiency and selectivity of each step, minimizing the formation of byproducts and simplifying purification.

Step-by-Step Experimental Protocols

Synthesis of trans-4-(Boc-amino)cyclohexanol

Principle: The primary amine of trans-4-aminocyclohexanol is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc anhydride). Triethylamine is used as a base to neutralize the in situ generated carbonic acid. Dichloromethane (DCM) is a common solvent for this reaction.

Experimental Protocol:

-

To a solution of trans-4-aminocyclohexanol (1.0 eq.) in dry dichloromethane (DCM, 10 volumes), add triethylamine (1.5 eq.).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq.) in DCM (2 volumes) to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water (2 x 10 volumes) and brine (1 x 10 volumes).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield trans-4-(Boc-amino)cyclohexanol as a white solid.

| Reagent/Solvent | Molar Eq. | Purpose |

| trans-4-Aminocyclohexanol | 1.0 | Starting Material |

| Di-tert-butyl dicarbonate | 1.1 | Boc protecting agent |

| Triethylamine | 1.5 | Base |

| Dichloromethane | 12 volumes | Solvent |

Synthesis of this compound

Principle: The hydroxyl group of trans-4-(Boc-amino)cyclohexanol is converted to a good leaving group, methanesulfonate (mesylate), by reaction with methanesulfonyl chloride (MsCl). A non-nucleophilic base, such as triethylamine, is used to quench the HCl generated during the reaction. The reaction is typically carried out at low temperatures to minimize side reactions. The stereochemistry at the carbon bearing the hydroxyl group is retained during this transformation.

Experimental Protocol:

-

Dissolve trans-4-(Boc-amino)cyclohexanol (1.0 eq.) in dry dichloromethane (DCM, 10 volumes) and cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.5 eq.) to the solution.

-

Slowly add methanesulfonyl chloride (1.2 eq.) dropwise to the reaction mixture, ensuring the temperature remains at 0 °C.

-

Stir the reaction at 0 °C for 4 hours. If the reaction has not proceeded to completion, allow it to warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, dilute the mixture with water (10 volumes) and separate the layers.

-

Extract the aqueous layer with DCM (2 x 5 volumes).

-

Combine the organic layers and wash successively with water (2 x 10 volumes) and brine (1 x 10 volumes).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[5]

| Reagent/Solvent | Molar Eq. | Purpose |

| trans-4-(Boc-amino)cyclohexanol | 1.0 | Starting Material |

| Methanesulfonyl chloride | 1.2 | Mesylating agent |

| Triethylamine | 1.5 | Base |

| Dichloromethane | 10 volumes | Solvent |

Diagram of the Mesylation Workflow:

Caption: Experimental workflow for the mesylation of trans-4-(Boc-amino)cyclohexanol.

Characterization and Analytical Data

The successful synthesis of this compound should be confirmed by standard analytical techniques.

| Property | Value |

| Molecular Formula | C12H23NO5S[6][7] |

| Molecular Weight | 293.38 g/mol [6][7] |

| CAS Number | 177545-89-0[6][7] |

| Appearance | White to off-white solid |

Spectroscopic Data (Predicted):

-

¹H NMR: Peaks corresponding to the Boc group (singlet, ~1.4 ppm, 9H), the cyclohexyl protons (multiplets, ~1.2-2.2 ppm, 8H), the proton attached to the nitrogen (broad singlet, ~4.5 ppm, 1H), the proton on the carbon bearing the mesylate group (multiplet, ~4.5-4.7 ppm, 1H), and the methyl group of the mesylate (singlet, ~3.0 ppm, 3H).

-

¹³C NMR: Resonances for the Boc group carbons (~28, ~79 ppm), the cyclohexyl carbons, the carbon attached to the nitrogen, the carbon bearing the mesylate group, and the methyl carbon of the mesylate.

Scientific Integrity and Causality

-

Stereochemistry: The trans-configuration of the starting material is crucial and is expected to be retained throughout the synthesis. The Sₙ2 reaction of the alcohol with methanesulfonyl chloride occurs at the sulfur atom, not the carbon atom of the cyclohexane ring, thus preserving the stereochemistry at that center.

-

Choice of Base: Triethylamine is a common and effective non-nucleophilic base for this transformation. Its role is to neutralize the HCl produced, driving the reaction to completion. Pyridine can also be used.

-

Temperature Control: Maintaining a low temperature (0 °C) during the addition of methanesulfonyl chloride is critical to prevent potential side reactions, such as the formation of the corresponding alkyl chloride.

-

Work-up Procedure: The aqueous work-up is essential to remove the triethylamine hydrochloride salt and any excess reagents.

Conclusion

This guide provides a detailed and scientifically grounded pathway for the synthesis of this compound. By understanding the rationale behind each step and adhering to the outlined protocols, researchers can confidently and reproducibly prepare this important pharmaceutical intermediate for application in drug discovery and development programs.

References

-

Organic Synthesis. Alcohol to Mesylate using MsCl, base. [Link]

- Google Patents.

-

PMC - PubMed Central. An exhaustive examination of the research progress in identifying potential JAK inhibitors from natural products: a comprehensive overview. [Link]

-

PMC - NIH. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. [Link]

- Google Patents.

-

PubMed. Medicinal chemistry perspective of JAK inhibitors: synthesis, biological profile, selectivity, and structure activity relationship. [Link]

-

PubMed. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. [Link]

Sources

- 1. An exhaustive examination of the research progress in identifying potential JAK inhibitors from natural products: a comprehensive overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Medicinal chemistry perspective of JAK inhibitors: synthesis, biological profile, selectivity, and structure activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. Page loading... [wap.guidechem.com]

- 7. biosynth.com [biosynth.com]

physical and chemical properties of trans-4-(Boc-amino)cyclohexyl methanesulfonate

An In-depth Technical Guide to trans-4-(Boc-amino)cyclohexyl Methanesulfonate

Abstract: This technical guide provides a comprehensive overview of trans-4-(tert-butoxycarbonylamino)cyclohexyl methanesulfonate, a critical intermediate in modern organic synthesis and medicinal chemistry. We will explore its fundamental physicochemical properties, detail a robust synthetic protocol with mechanistic insights, analyze its reactivity and applications, and provide essential safety and handling guidelines. This document is intended for researchers, chemists, and drug development professionals who utilize complex building blocks to construct novel molecular architectures.

Introduction: The Strategic Importance of a Bifunctional Building Block

In the landscape of drug discovery and complex molecule synthesis, success hinges on the availability of versatile and reliable chemical building blocks. This compound is a prime example of such a scaffold. It uniquely combines two key functional groups on a rigid trans-cyclohexyl core:

-

The Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is a cornerstone of amine protection strategy.[1] It effectively masks the nucleophilicity and basicity of the amine, rendering it inert to a wide range of reaction conditions, including basic hydrolysis and many nucleophiles.[1][2] This protection is crucial in multi-step syntheses, preventing unwanted side reactions and allowing for the selective modification of other parts of the molecule. The Boc group's key advantage is its facile and clean removal under mild acidic conditions (e.g., with trifluoroacetic acid), which often leaves other functional groups intact.[2][3]

-

The Methanesulfonate (Mesylate) Ester: The hydroxyl group of an alcohol is inherently a poor leaving group in nucleophilic substitution reactions.[4] By converting it to a methanesulfonate (mesylate) ester, its leaving group ability is dramatically enhanced.[5][6] The mesylate anion is a very weak base, stabilized by the delocalization of its negative charge across three oxygen atoms, making it an excellent nucleofuge.[4][7]

This dual functionality makes this compound a powerful intermediate for introducing the trans-4-aminocyclohexyl moiety into target molecules through nucleophilic substitution reactions.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is foundational to its effective use in the laboratory.

Chemical Identification

The key identifiers for this compound are summarized below for accurate tracking and sourcing.

| Identifier | Value | Source |

| CAS Number | 177545-89-0 | [8] |

| IUPAC Name | trans-4-[[(tert-butoxy)carbonyl]amino]cyclohexyl methanesulfonate | N/A |

| Molecular Formula | C₁₂H₂₃NO₅S | [8][9] |

| Molecular Weight | 293.38 g/mol | [8][9] |

| SMILES | CC(C)(C)OC(=O)NC1CCC(CC1)OS(=O)(=O)C | [8] |

Physical and Computational Data

The following table outlines the key physical and computationally predicted properties.

| Property | Value | Source |

| Appearance | White to off-white solid (Typical) | N/A |

| Topological Polar Surface Area | 90.1 Ų | [9] |

| Hydrogen Bond Acceptor Count | 5 | [9] |

| Rotatable Bond Count | 5 | [9] |

| Storage Temperature | 2-8°C, keep sealed, away from moisture | [10] |

Synthesis and Purification: A Validated Protocol

The most common and efficient synthesis of this compound involves the mesylation of its corresponding alcohol precursor, trans-4-(Boc-amino)cyclohexanol.

Synthetic Pathway Overview

The reaction is a straightforward esterification where the hydroxyl group of the alcohol attacks the electrophilic sulfur atom of methanesulfonyl chloride.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. oc.aadi.net.in [oc.aadi.net.in]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. biosynth.com [biosynth.com]

- 9. Page loading... [guidechem.com]

- 10. chemscene.com [chemscene.com]

An In-Depth Technical Guide to the Structure Elucidation of trans-4-(Boc-amino)cyclohexyl methanesulfonate

Introduction: The Role of a Versatile Intermediate in Drug Discovery

In the landscape of modern drug development, the efficiency of synthesizing complex molecular architectures is paramount. Intermediate compounds, which serve as foundational building blocks, are critical to this endeavor. trans-4-(Boc-amino)cyclohexyl methanesulfonate is one such pivotal intermediate. Its structure combines a cyclohexane scaffold, common in pharmacologically active molecules, with two key functional groups: a Boc-protected amine and a methanesulfonate (mesylate) ester. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines, allowing for selective reactions at other sites of the molecule.[1] The mesylate group is an excellent leaving group, facilitating nucleophilic substitution reactions to introduce further molecular diversity.[1]

Given its role as a precursor to a multitude of potential drug candidates, the unambiguous confirmation of its structure is not merely an academic exercise; it is a fundamental requirement for regulatory compliance, process control, and ensuring the predictable reactivity and purity of subsequent synthetic steps. This guide provides a comprehensive, multi-technique approach to the structural elucidation of this compound, integrating insights from Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Molecular Overview

Before delving into the analytical techniques, it is essential to understand the basic structural features of the target molecule.

Figure 1. Chemical Structure of this compound.

The molecule possesses a 1,4-disubstituted cyclohexane ring in a trans configuration. This stereochemistry is crucial as it dictates the spatial orientation of the substituents and significantly influences the molecule's physical, chemical, and ultimately, biological properties.

| Property | Value |

| Molecular Formula | C₁₂H₂₃NO₅S |

| Molecular Weight | 293.38 g/mol |

| Monoisotopic Mass | 293.129694 Da |

| CAS Number | 177545-89-0 |

| [Source: PubChem] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Workflow for NMR Analysis

The process of NMR analysis is a systematic workflow designed to ensure high-quality, reproducible data.

Experimental Protocol: NMR Sample Preparation and Acquisition

Accuracy in NMR begins with meticulous sample preparation.[2][3]

-

Sample Weighing: For ¹H NMR, accurately weigh 5-10 mg of the sample. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg is recommended.[4]

-

Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆. The choice of solvent is critical; it must fully dissolve the sample without its residual peaks obscuring important signals.[5]

-

Filtration and Transfer: To ensure a homogeneous magnetic field, the solution must be free of particulate matter. Filter the solution through a pipette plugged with cotton or glass wool directly into a clean, dry 5 mm NMR tube.[3][5]

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.

-

"Shimming" is performed to optimize the homogeneity of the magnetic field, resulting in sharp, well-resolved peaks.

-

Acquire a standard ¹H spectrum, followed by a ¹³C spectrum.

-

To establish connectivity, acquire 2D NMR spectra, specifically a ¹H-¹H COSY (Correlation Spectroscopy) and a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) experiment.[6]

-

¹H NMR Spectrum: Interpretation and Prediction

The ¹H NMR spectrum provides information on the number of different proton environments and their neighboring protons. Based on data from the structurally similar trans-4-(Boc-amino)cyclohexanol, a detailed prediction can be made.[7]

| Proton Assignment | Predicted δ (ppm) | Integration | Multiplicity | Key Features & Rationale |

| a (Boc, C(CH₃)₃) | ~1.44 | 9H | s (singlet) | A strong, sharp singlet characteristic of the nine equivalent protons of the tert-butyl group. |

| b (Mesylate, SO₂CH₃) | ~3.00 | 3H | s (singlet) | A singlet for the three equivalent methyl protons, deshielded by the adjacent sulfonyl group. |

| c (CH-N) | ~3.40-3.60 | 1H | m (multiplet) | The proton on the carbon attached to the nitrogen. Its axial position in the trans isomer will result in complex splitting. |

| d (CH-O) | ~4.50-4.70 | 1H | m (multiplet) | The proton on the carbon bearing the mesylate group. It is significantly deshielded by the electronegative oxygen and sulfonyl group. Its axial position leads to large couplings with adjacent axial protons. |

| e, f (Cyclohexyl CH₂) | ~1.20-2.20 | 8H | m (multiplet) | The remaining eight protons of the cyclohexane ring appear as a series of complex, overlapping multiplets. The axial and equatorial protons have distinct chemical shifts. |

| g (N-H) | ~4.5-5.0 | 1H | br s (broad singlet) | The amide proton signal is often broad and its chemical shift can vary with concentration and solvent. It may exhibit coupling to the adjacent CH proton (c). |

Causality in Interpretation: The Significance of trans Stereochemistry

The trans configuration forces the bulky Boc-amino and mesylate groups to adopt a diequatorial orientation in the stable chair conformation. This, in turn, places the protons at C1 (d ) and C4 (c ) in axial positions. An axial proton exhibits large dihedral angles (~180°) with its adjacent axial neighbors, leading to large axial-axial coupling constants (³Jₐₐ) in the range of 10-13 Hz.[4] The observation of a broad multiplet for proton d with large couplings is a definitive marker for the trans isomer.

¹³C NMR Spectrum: A Carbon Skeleton Map

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

| Carbon Assignment | Predicted δ (ppm) | Key Features & Rationale |

| Boc, C(CH₃)₃ | ~28.5 | The three equivalent methyl carbons of the tert-butyl group. |

| Mesylate, SO₂CH₃ | ~38.0 | The methyl carbon of the mesylate group. |

| Cyclohexyl, C2/C6 & C3/C5 | ~30.0-35.0 | The four methylene carbons of the cyclohexane ring. Due to symmetry, only two signals are expected. |

| Cyclohexyl, C4-N | ~48.0-50.0 | The carbon atom directly bonded to the nitrogen of the Boc-amino group. |

| Cyclohexyl, C1-O | ~78.0-80.0 | The carbon atom bonded to the oxygen of the mesylate group, significantly deshielded. |

| Boc, C(CH₃)₃ | ~79.0 | The quaternary carbon of the tert-butyl group. |

| Boc, C=O | ~155.0 | The carbonyl carbon of the carbamate, appearing far downfield. |

2D NMR: Confirming the Connections

While 1D NMR provides a list of parts, 2D NMR connects them.

-

COSY: This experiment shows correlations between protons that are coupled to each other (typically through 2-3 bonds). We would expect to see cross-peaks connecting the CH-N proton (c ) and CH-O proton (d ) to their respective neighbors on the cyclohexane ring, confirming the connectivity within the ring.[8]

-

HSQC: This experiment maps each proton to the carbon it is directly attached to. It allows for the unambiguous assignment of the ¹³C spectrum. For instance, the proton signal at ~4.6 ppm (d ) will show a correlation to the carbon signal at ~79 ppm, confirming that this downfield proton is attached to the carbon bearing the mesylate.[6][9]

Mass Spectrometry (MS): Weighing the Molecule

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns. Electrospray Ionization (ESI) is a "soft" ionization technique ideal for this type of molecule, as it typically keeps the molecule intact, allowing for the observation of the molecular ion.[10]

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 10-100 µM) in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid to promote protonation ([M+H]⁺) or sodium acetate for sodiated adducts ([M+Na]⁺).

-

Infusion: The solution is infused into the ESI source at a constant flow rate.

-

Ionization: A high voltage is applied, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.[11]

-

Analysis: The ions are guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

Data Interpretation: Molecular Ion and Fragmentation

The primary goal is to identify the molecular ion to confirm the molecular weight.

| Ion | Expected m/z | Rationale |

| [M+H]⁺ | 294.14 | Protonated molecule |

| [M+Na]⁺ | 316.12 | Sodiated adduct |

| [M-C₄H₈+H]⁺ | 238.08 | Loss of isobutylene (56 Da) via McLafferty rearrangement of the Boc group.[9][12] |

| [M-Boc+H]⁺ | 194.09 | Loss of the entire Boc group (100 Da). |

Self-Validation through Fragmentation: The Boc group is known to be thermally labile and can fragment in the mass spectrometer source.[13] A characteristic fragmentation is the McLafferty rearrangement, which results in the loss of a neutral isobutylene molecule (56 Da).[8][9] The presence of a peak at m/z 238.08 ([M-56+H]⁺) is strong evidence for the presence of the Boc protecting group, thus serving as an internal validation of the structure.

Infrared (IR) Spectroscopy: A Functional Group Fingerprint

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.[14][15]

Experimental Protocol: ATR-FTIR

-

Background Scan: A background spectrum of the clean ATR crystal is recorded.

-

Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal.

-

Pressure Application: A press is applied to ensure good contact between the sample and the crystal surface.[14]

-

Sample Scan: The sample spectrum is recorded. The instrument software automatically subtracts the background spectrum.

Data Interpretation: Characteristic Vibrational Bands

The IR spectrum provides a fingerprint of the molecule's functional groups.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| ~3350 | N-H stretch | Carbamate (Boc-amine) |

| ~2940, ~2860 | C-H stretch | Cyclohexyl and Methyl |

| ~1680-1700 | C=O stretch | Carbamate (Boc-amine)[16][17] |

| ~1350, ~1175 | S=O asymmetric & symmetric stretch | Methanesulfonate |

| ~1000-750 | S-O stretch | Methanesulfonate |

The presence of strong absorption bands around 1700 cm⁻¹ (C=O), 3350 cm⁻¹ (N-H), and the characteristic sharp, strong bands at ~1350 cm⁻¹ and ~1175 cm⁻¹ (S=O) provides definitive evidence for the carbamate and methanesulfonate functionalities, respectively.

Conclusion: A Unified Structural Assignment

The structural elucidation of this compound is achieved through the synergistic application of multiple analytical techniques. NMR spectroscopy establishes the carbon-hydrogen framework and the crucial trans stereochemistry. Mass spectrometry confirms the exact molecular weight and provides corroborating evidence for the Boc group through its characteristic fragmentation. Finally, IR spectroscopy offers a rapid confirmation of the key functional groups. Together, these techniques provide a self-validating system, leading to an unambiguous and confident assignment of the molecular structure, a critical step in the journey of drug discovery and development.

References

-

Combining ketoreductase and amine transaminase for 4-aminocyclohexanol synthesis. (2020). Publication Server of the University of Greifswald. [Link]

-

NMR Sample Preparation. University of Arizona. [Link]

-

NMR Sample Preparation. Western University. [Link]

-

Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. (2001). PMC - NIH. [Link]

-

ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent. [Link]

-

The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. (2021). NIH. [Link]

-

Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Specac Ltd. [Link]

-

Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. [Link]

-

Cis / Trans-1,4 Disubstitution, Energy of the two Chair Cyclohexanes. (2022). YouTube. [Link]

-

Principles of ATR. Pike Technologies. [Link]

-

Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. (2024). MDPI. [Link]

-

Conformational analysis of trans-1,4-dihalocyclohexanes. (1966). ResearchGate. [Link]

-

This compound 177545-89-0 wiki. Molbase. [Link]

-

Electrospray ionization. Wikipedia. [Link]

-

Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2® Complexes. (2020). PMC - NIH. [Link]

-

4-Aminocyclohexanol | C6H13NO | CID 81293. PubChem. [Link]

-

Sulfonates infrared spectra. Chemistry. [Link]

-

cis-4-(tert-Butoxycarbonylamino)cyclohexanol | C11H21NO3 | CID 1514287. PubChem. [Link]

-

2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020). YouTube. [Link]

-

2D- NMR what is the different between COSY and HSQC??. (2019). ResearchGate. [Link]

-

I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. (2023). Reddit. [Link]

-

Mild Deprotection of N-tert-butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. The Royal Society of Chemistry. [Link]

-

Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. (2015). NIH. [Link]

-

How can I avoid the Boc-cleavage during Mass Analysis?. (2021). ResearchGate. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. thno.org [thno.org]

- 6. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 7. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. 1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. H62734.14 [thermofisher.com]

- 12. princeton.edu [princeton.edu]

- 13. The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mriquestions.com [mriquestions.com]

- 15. bmse000451 Cyclohexylamine at BMRB [bmrb.io]

- 16. scbt.com [scbt.com]

- 17. rsc.org [rsc.org]

mechanism of action of Boc protected cyclohexyl compounds

An In-depth Technical Guide to the Role and Application of Boc-Protected Cyclohexyl Compounds in Drug Discovery

Abstract

The cyclohexyl moiety is a privileged structural motif in modern medicinal chemistry, prized for its three-dimensional character which can enhance target binding and improve pharmacokinetic profiles.[1] The synthesis of complex drug candidates containing this scaffold, particularly those bearing amine functionalities, necessitates the use of protecting groups to ensure regioselectivity and prevent unwanted side reactions. Among these, the tert-butyloxycarbonyl (Boc) group is preeminent due to its stability and ease of removal under specific acidic conditions.[2] This guide provides a comprehensive technical overview of Boc-protected cyclohexyl compounds for researchers, scientists, and drug development professionals. It moves beyond a simple definition to explore the dual "mechanism of action": the chemical mechanism of the Boc group as a synthetic enabler and the ultimate biological mechanism of the deprotected, active cyclohexyl-containing molecule. We will dissect the causality behind experimental choices in synthesis and characterization, provide validated protocols, and illustrate the workflows used to determine the final compound's engagement with its biological target.

Part 1: The Cyclohexyl Moiety in Medicinal Chemistry: A Scaffold for Innovation

The incorporation of a cyclohexyl ring into a drug candidate is a strategic decision aimed at optimizing its pharmacological properties. Unlike a flat aromatic ring, the saturated cyclohexyl group provides a three-dimensional structure that can create more extensive contact points with a protein's binding pocket, potentially leading to higher affinity and selectivity.[1]

Key Advantages of the Cyclohexyl Scaffold:

-

Bioisosterism: The cyclohexyl group frequently serves as a bioisostere for a phenyl group, offering a non-aromatic, metabolically robust alternative. This was a key strategy in the development of taxol analogues, where replacing phenyl groups with cyclohexyl moieties resulted in compounds with strong activity in microtubule assembly and cytotoxicity assays.[3] It can also function as a bioisostere for a t-butyl group.[1]

-

Improved Physicochemical Properties: Replacing aromatic rings with saturated carbocycles can modulate lipophilicity and solubility, critical parameters for oral bioavailability and overall drug-likeness.

-

Metabolic Stability: The C-H bonds of a cyclohexane ring are generally more resistant to metabolic oxidation by cytochrome P450 enzymes compared to the C-H bonds on an aromatic ring, which can be hydroxylated. This can lead to a longer half-life and an improved pharmacokinetic profile.

-

Conformational Rigidity: As a rigid version of a flexible alkyl chain, the cyclohexyl group reduces the entropic penalty upon binding to a target, which can contribute to a more favorable binding affinity.[1]

Part 2: The Chemistry of the Boc Group: A Tale of Protection and Deprotection

The "mechanism of action" of a Boc-protected cyclohexyl compound is, first and foremost, a story of chemical synthesis. The Boc group's primary function is to act as a temporary mask for a reactive amine, thereby directing the course of a synthetic sequence.

The Mechanism of Boc Protection

The most common method for introducing a Boc group onto a cyclohexylamine is through nucleophilic acyl substitution using di-tert-butyl dicarbonate (Boc₂O).

-

Nucleophilic Attack: The lone pair of electrons on the amine nitrogen attacks one of the electrophilic carbonyl carbons of Boc₂O.[4][5]

-

Tetrahedral Intermediate: This forms a transient tetrahedral intermediate.

-

Leaving Group Departure: The intermediate collapses, expelling a tert-butyl carbonate anion. This leaving group is unstable and decomposes into carbon dioxide (CO₂) gas and the tert-butoxide anion.[5]

-

Deprotonation: The basic tert-butoxide anion then deprotonates the positively charged nitrogen, yielding the neutral N-Boc protected amine and tert-butanol.

The Mechanism of Boc Deprotection

The Boc group is prized for its lability under acidic conditions, which allows for its clean removal without affecting many other functional groups.[6] The standard method involves treatment with a strong acid like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM).[4][5][7]

-

Protonation: The carbamate oxygen is protonated by the strong acid (e.g., TFA).[7]

-

Carbocation Formation: This protonation makes the carbamate a good leaving group. The C-O bond cleaves, releasing the highly stable tert-butyl cation and a carbamic acid intermediate.[7]

-

Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates, losing CO₂ to yield the free amine.[7]

-

Protonation of Amine: Under the acidic reaction conditions, the newly liberated amine is protonated, typically forming a TFA salt.[7]

A critical consideration during this process is the fate of the tert-butyl cation. This reactive electrophile can potentially alkylate other nucleophilic sites in the molecule.[8] To prevent this, a "scavenger" such as anisole or thioanisole is often added to the reaction mixture to trap the cation.[]

Part 3: From Intermediate to Active Drug: Elucidating the Biological Mechanism of Action

Once the Boc group is removed, the final cyclohexyl-containing compound is ready for biological evaluation. Determining its mechanism of action (MoA) involves a multi-pronged approach to identify its molecular target and characterize the downstream physiological effects.

Workflow for Mechanism of Action Determination

The process of elucidating the MoA is a systematic investigation that integrates biochemical, cellular, and structural techniques.

Caption: Workflow for elucidating the Mechanism of Action (MoA).

Key Methodologies:

-

Biochemical Assays: These are essential for initial target validation and quantifying the compound's potency.[10] Techniques like Fluorescence Polarization (FP), Förster Resonance Energy Transfer (FRET), and Surface Plasmon Resonance (SPR) can measure direct binding affinity (Kd) to a purified protein target.[11][12] For enzymatic targets, inhibition assays are performed to determine key parameters like IC₅₀ and Ki values.[11][13]

-

Structural Biology: X-ray crystallography provides the most definitive, high-resolution insight into the MoA.[14] By obtaining a co-crystal structure of the target protein with the cyclohexyl ligand bound, researchers can visualize the precise atomic interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that govern binding.[15][16] This structural information is invaluable for understanding structure-activity relationships (SAR) and guiding further lead optimization.[15]

-

Cell-Based Assays: These assays confirm that the activity observed in a purified system translates to a more complex biological environment. They are used to measure the compound's effect on cellular processes, such as signaling pathways, cell proliferation, or apoptosis, providing a functional readout of its MoA.[10]

Part 4: Core Experimental Protocols

Scientific integrity demands reproducible and self-validating protocols. The following sections provide detailed methodologies for the key chemical and analytical steps involved in working with Boc-protected cyclohexyl compounds.

Protocol 1: Boc Protection of a Cyclohexylamine

Objective: To protect the primary amine of cyclohexylamine using di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

Cyclohexylamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

-

Solvent: Tetrahydrofuran (THF), Dichloromethane (DCM), or a biphasic mixture[5][6]

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve cyclohexylamine (1.0 equiv.) in the chosen solvent (e.g., THF) in a round-bottom flask.

-

Add a base such as triethylamine (1.2 equiv.).[5]

-

Cool the mixture to 0 °C in an ice bath.

-

Dissolve Boc₂O (1.1 equiv.) in a small amount of the same solvent and add it dropwise to the stirred amine solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-Boc-cyclohexylamine.

-

Purify the product by flash column chromatography if necessary.

Protocol 2: Characterization by ¹H NMR Spectroscopy

Objective: To confirm the successful installation of the Boc protecting group using ¹H NMR.

Rationale: ¹H NMR is the most definitive method for confirming Boc protection.[2] The key diagnostic signal is a large, sharp singlet corresponding to the nine equivalent protons of the tert-butyl group, which appears in an uncongested region of the spectrum.[2]

| Proton Assignment | Chemical Shift (δ) - Before Protection (Cyclohexylamine) | Chemical Shift (δ) - After Protection (N-Boc-cyclohexylamine) | Key Observation |

| tert-butyl (-C(CH₃)₃) | N/A | ~1.45 ppm (singlet, 9H) | Appearance of a large, sharp singlet confirms Boc installation.[2] |

| N-H | ~1.1 ppm (broad singlet, 2H) | ~4.5 ppm (broad singlet, 1H) | Downfield shift and integration change from 2H to 1H. |

| Cyclohexyl C1-H | ~2.6 ppm (multiplet, 1H) | ~3.4 ppm (broad multiplet, 1H) | Downfield shift due to the electron-withdrawing carbamate group.[2] |

| Cyclohexyl C2-C6-H | ~1.0-1.9 ppm (multiplets, 10H) | ~1.1-2.0 ppm (multiplets, 10H) | Minor shifts in the cyclohexyl ring protons. |

Note: Exact chemical shifts can vary depending on the solvent used (e.g., CDCl₃).

Caption: Workflow for 1H NMR characterization of N-Boc protected amines.[2]

Protocol 3: Boc Deprotection Using Trifluoroacetic Acid (TFA)

Objective: To remove the Boc protecting group to liberate the free amine.

Materials:

-

N-Boc-cyclohexylamine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Magnetic stirrer and stir bar

-

Round-bottom flask

Procedure:

-

Dissolve the N-Boc-cyclohexylamine (1.0 equiv.) in DCM (e.g., 0.2 M solution).

-

Cool the solution to 0 °C in an ice bath.

-

Add TFA dropwise (typically 5-10 equivalents, or as a 25-50% solution in DCM). Caution: Strong acid, handle in a fume hood. Gas evolution (CO₂) will be observed.[5][7]

-

Remove the ice bath and stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS.[17]

-

Once the reaction is complete, carefully concentrate the mixture under reduced pressure to remove excess TFA and DCM.

-

Re-dissolve the residue in DCM and slowly add saturated NaHCO₃ solution to neutralize the remaining acid until gas evolution ceases.

-

Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with DCM.

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.

-

Concentrate the filtrate to yield the deprotected cyclohexylamine.

Conclusion

The term "mechanism of action" for Boc-protected cyclohexyl compounds is nuanced, encompassing both the precise chemical transformations that make them invaluable synthetic intermediates and the ultimate biological activity of the final, deprotected molecules. The Boc group provides a robust and reliable strategy for masking amine functionality, enabling the construction of complex molecular architectures that feature the advantageous cyclohexyl scaffold. A thorough understanding of the mechanisms of Boc protection and deprotection, coupled with a systematic application of biochemical and structural biology assays, empowers researchers to design, synthesize, and validate the next generation of innovative therapeutics.

References

-

Georg, G. I., et al. (1995). The effect of the aromatic rings of taxol on biological activity and solution conformation: synthesis and evaluation of saturated taxol and taxotere analogues. PubMed. Available at: [Link]

-

Ashenhurst, J. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. Available at: [Link]

-

Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Common Organic Chemistry. Available at: [Link]

-

American Chemical Society. (2025). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. American Chemical Society. Available at: [Link]

-

Shunxiang. (2025). The Critical Role of BOC Protecting Groups in Drug Synthesis. news. Available at: [Link]

-

Kiplagat, S., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. Available at: [Link]

-

Fisher Scientific. (n.d.). Amine Protection / Deprotection. Fisher Scientific. Available at: [Link]

-

J&K Scientific LLC. (2025). BOC Protection and Deprotection. J&K Scientific LLC. Available at: [Link]

-

Nanjing Tengxiang Import & Export Co. Ltd. (2025). BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs. Nanjing Tengxiang Import & Export Co. Ltd.. Available at: [Link]

-

Domainex. (n.d.). Biochemical Assays. Domainex. Available at: [Link]

-

National Academic Digital Library of Ethiopia. (n.d.). Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. National Academic Digital Library of Ethiopia. Available at: [Link]

-

ACS Publications. (2026). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. ACS Publications. Available at: [Link]

-

Chem Help ASAP. (2023). x-ray crystallography & cocrystals of targets & ligands. YouTube. Available at: [Link]

-

National Institutes of Health. (n.d.). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. National Institutes of Health. Available at: [Link]

-

Celtarys Research. (2025). Biochemical assays in drug discovery and development. Celtarys Research. Available at: [Link]

-

MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available at: [Link]

-

CORE. (2011). In-plate protein crystallization, in situ ligand soaking and X-ray diffraction. CORE. Available at: [Link]

-

Birkbeck, University of London. (n.d.). Protein Crystallography (PX). Birkbeck, University of London. Available at: [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectrum of N-Boc glutamic acid. ResearchGate. Available at: [Link]

-

Springer Nature. (n.d.). Protein Structure Validation and Analysis with X-Ray Crystallography. Springer Nature. Available at: [Link]

-

RSC Publishing. (n.d.). X-Ray crystallography in structural chemistry and molecular biology. RSC Publishing. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). In Vitro Biochemical Assays - Assay Guidance Manual. National Institutes of Health. Available at: [Link]

-

PubMed Central. (n.d.). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. National Institutes of Health. Available at: [Link]

-

National Institutes of Health. (2021). Janus All‐Cis 2,3,4,5,6‐Pentafluorocyclohexyl Building Blocks Applied to Medicinal Chemistry and Bioactives Discovery Chemistry. National Institutes of Health. Available at: [Link]

-

American Chemical Society. (2026). Discovery of Dimer-Dependent Aminoacrylamide Molecular Glues for 14–3–3 Protein–Protein Interactions. American Chemical Society. Available at: [Link]

-

MDPI. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. MDPI. Available at: [Link]

-

ResearchGate. (2025). Synthesis of tert-Butoxycarbonyl (Boc)-Protected Purines. ResearchGate. Available at: [Link]

-

International Journal of Chemistry Research. (2021). SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. International Journal of Chemistry Research. Available at: [Link]

-

ResearchGate. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. ResearchGate. Available at: [Link]

-

MDPI. (2022). FDA-Approved Small Molecules in 2022: Clinical Uses and Their Synthesis. MDPI. Available at: [Link]

-

Taylor & Francis. (n.d.). Biochemical assays – Knowledge and References. Taylor & Francis. Available at: [Link]

-

National Institutes of Health. (n.d.). Synthesis of Boc-protected bicycloproline. National Institutes of Health. Available at: [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. The effect of the aromatic rings of taxol on biological activity and solution conformation: synthesis and evaluation of saturated taxol and taxotere analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Amine Protection / Deprotection [fishersci.co.uk]

- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 10. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]

- 11. Biochemical Assays | Enzymatic & Kinetic Activity| Domainex [domainex.co.uk]

- 12. pubs.acs.org [pubs.acs.org]

- 13. In Vitro Biochemical Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Protein Structure Validation and Analysis with X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]

- 15. youtube.com [youtube.com]

- 16. X-Ray crystallography in structural chemistry and molecular biology - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

The Methanesulfonate Group in Organic Synthesis: A Senior Application Scientist's Guide

Introduction

In the landscape of modern organic synthesis, the ability to predictably and efficiently transform functional groups is paramount. Among the myriad of tools available to the synthetic chemist, the methanesulfonate group, commonly referred to as the "mesylate" or "OMs" group, stands out as a workhorse of exceptional versatility and reliability.[1][2] This guide provides an in-depth technical exploration of the methanesulfonate group, moving beyond simple definitions to elucidate the mechanistic underpinnings and practical considerations that govern its application in complex molecular design and drug development. As a Senior Application Scientist, my aim is to bridge theoretical concepts with field-proven insights, offering a resource that is both scientifically rigorous and practically applicable for researchers and professionals in the chemical sciences.

The core utility of the methanesulfonate group stems from its ability to transform a poorly reactive hydroxyl group into an excellent leaving group.[2][3] This transformation is fundamental to a vast array of synthetic operations, including nucleophilic substitutions, eliminations, and even certain cross-coupling reactions.[2][4] This guide will dissect the electronic and structural features that endow the mesylate with its exceptional leaving group ability, provide a comparative analysis with other common sulfonate esters, and detail the experimental protocols for its installation and subsequent reactions. Furthermore, we will explore its role as a protecting group and its increasing importance in the synthesis of pharmaceutical intermediates.[1][4][5]

The Mesylate as a Superior Leaving Group

The efficacy of a leaving group is intrinsically linked to the stability of the anion formed upon its departure.[6] Good leaving groups are the conjugate bases of strong acids, a principle that perfectly encapsulates the function of the methanesulfonate anion.[6][7] The methanesulfonate anion (CH₃SO₃⁻) is the conjugate base of methanesulfonic acid (CH₃SO₃H), a strong acid with a pKa of approximately -1.9.[8] This inherent acidity translates to a highly stable and weakly basic leaving group.

The stability of the methanesulfonate anion is a direct consequence of charge delocalization through resonance. The negative charge is distributed across the three oxygen atoms of the sulfonyl group, significantly reducing the charge density on any single atom and rendering the anion exceptionally stable.[3][9]

Comparative Analysis with Other Sulfonate Esters

While the mesylate is a powerful tool, it exists within a family of sulfonate esters, each with its own distinct reactivity profile. The most common counterparts are the tosylate (p-toluenesulfonate, OTs) and the triflate (trifluoromethanesulfonate, OTf). The generally accepted order of reactivity for these leaving groups is:

Triflate > Tosylate > Mesylate [6][10]

This hierarchy is a direct reflection of the stability of the corresponding sulfonate anions, which is influenced by the electronic nature of the substituent on the sulfur atom.[6]

| Leaving Group | Abbreviation | Conjugate Acid | pKa of Conjugate Acid | Relative S_N2 Rate |

| Triflate | -OTf | Triflic Acid (CF₃SO₃H) | ~ -14 | ~56,000 |

| Tosylate | -OTs | p-Toluenesulfonic Acid | ~ -2.8 | ~0.7 |

| Mesylate | -OMs | Methanesulfonic Acid | ~ -1.9 | 1.0 |

Table 1: Comparison of Common Sulfonate Leaving Groups.[8]

The triflate group, with its three highly electronegative fluorine atoms, exerts a powerful electron-withdrawing inductive effect, which greatly stabilizes the resulting anion, making it an exceptionally reactive leaving group.[8][10] The tosylate group's phenyl ring offers resonance stabilization, making it slightly more activating than the mesylate group.[8] However, the mesylate group offers a good balance of reactivity, stability, and cost-effectiveness, making it a frequent choice in a wide range of synthetic applications.[6]

Formation of Methanesulfonates from Alcohols

The conversion of an alcohol to a methanesulfonate is a cornerstone transformation in organic synthesis. This is typically achieved by reacting the alcohol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine.[11][12]

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of methanesulfonyl chloride. The base serves to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.[11] A crucial aspect of this transformation is that the stereochemistry at the alcohol's carbon center is retained because the C-O bond is not broken during the mesylation process.[9][11]

An alternative mechanism has been proposed under certain conditions, particularly with more hindered bases, involving the initial formation of a highly reactive sulfene intermediate (CH₂=SO₂) via an E1cB elimination of HCl from methanesulfonyl chloride.[4][13] This sulfene is then rapidly trapped by the alcohol.[4]

Sources

- 1. nbinno.com [nbinno.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 4. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Are triflate, tosylate and mesylate the only good leaving groups? | Filo [askfilo.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. brainly.com [brainly.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Mesylate - Wikipedia [en.wikipedia.org]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-Depth Technical Guide to trans-4-(Boc-Amino)cyclohexyl Methanesulfonate (CAS 177545-89-0): A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic use of versatile building blocks is paramount to the efficient synthesis of complex and biologically active molecules. Among these, trans-4-(Boc-Amino)cyclohexyl methanesulfonate (CAS 177545-89-0) has emerged as a valuable intermediate, prized for its unique combination of a conformationally restricted cyclohexane scaffold, a protected amine, and a reactive leaving group. This guide provides a comprehensive technical overview of this compound, delving into its chemical properties, synthesis, and, most critically, its application as a key intermediate in the development of targeted therapeutics, with a particular focus on the synthesis of Janus Kinase (JAK) inhibitors.

While not a therapeutic agent itself, the true value of this compound lies in its ability to introduce a specific and desirable chemical motif into a larger molecule, influencing its pharmacological properties. The trans-configuration of the cyclohexane ring provides a rigid and defined spatial arrangement of its substituents, which can be crucial for precise molecular recognition at a biological target. The Boc (tert-butoxycarbonyl) protecting group offers a stable yet readily cleavable means of masking the reactivity of the amino group, allowing for selective chemical transformations at other positions. Finally, the methanesulfonate (mesylate) group serves as an excellent leaving group, facilitating nucleophilic substitution reactions for the construction of new chemical bonds.

This guide will explore the synthesis of this key intermediate and then illuminate its practical application in the multi-step synthesis of a potent Janus Kinase (JAK) inhibitor, providing a tangible example of its significance in the drug discovery pipeline.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature. Its key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 177545-89-0 | [1][2] |

| Molecular Formula | C₁₂H₂₃NO₅S | [1] |

| Molecular Weight | 293.38 g/mol | [1] |

| IUPAC Name | trans-4-[(tert-butoxycarbonyl)amino]cyclohexyl methanesulfonate | |

| Synonyms | trans-4-(Boc-Amino)cyclohexyl Mesylate | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol. | |

| Storage | Store in a cool, dry place away from incompatible materials. |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from the commercially available trans-4-aminocyclohexanol. This process involves the protection of the amino group followed by the mesylation of the hydroxyl group.

Step 1: Boc Protection of trans-4-Aminocyclohexanol

The first step is the protection of the primary amine of trans-4-aminocyclohexanol with a tert-butoxycarbonyl (Boc) group. This is a standard and widely used protection strategy in organic synthesis.

Reaction: trans-4-Aminocyclohexanol reacts with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base, such as triethylamine or sodium bicarbonate, in a solvent like dichloromethane or a mixture of water and an organic solvent. The base neutralizes the acidic byproduct, tert-butanol, and drives the reaction to completion.

Protocol:

-

Dissolve trans-4-aminocyclohexanol in a suitable solvent system (e.g., a 1:1 mixture of water and dioxane).

-

Add a base, such as sodium bicarbonate, to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same organic solvent.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Upon completion, perform an aqueous workup to remove water-soluble byproducts.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield tert-butyl (trans-4-hydroxycyclohexyl)carbamate.

Step 2: Mesylation of Boc-Protected trans-4-Aminocyclohexanol

The second step involves the conversion of the hydroxyl group of the Boc-protected intermediate into a good leaving group, a mesylate. This is achieved by reacting the alcohol with methanesulfonyl chloride in the presence of a base.

Reaction: tert-Butyl (trans-4-hydroxycyclohexyl)carbamate is reacted with methanesulfonyl chloride (MsCl) in an aprotic solvent, such as dichloromethane, in the presence of a non-nucleophilic base, typically triethylamine or pyridine. The base scavenges the hydrochloric acid generated during the reaction.

Protocol:

-

Dissolve tert-butyl (trans-4-hydroxycyclohexyl)carbamate in anhydrous dichloromethane.

-

Add a base, such as triethylamine, to the solution and cool to 0 °C.

-

Slowly add methanesulfonyl chloride to the cooled solution.

-

Stir the reaction at 0 °C for a specified time and then allow it to warm to room temperature, monitoring for completion.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Caption: Synthetic workflow for this compound.

Application in the Synthesis of Janus Kinase (JAK) Inhibitors: A Case Study

The utility of this compound as a synthetic intermediate is exemplified in its application for the preparation of potent and selective Janus Kinase (JAK) inhibitors. A patent for pyrrolo[2,3-d]pyrimidine compounds as JAK inhibitors provides a detailed synthetic route where a structurally analogous intermediate is employed.[3] JAK inhibitors are a class of drugs that target the JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and Tyk2), which play a critical role in cytokine signaling pathways implicated in various inflammatory and autoimmune diseases.[3]

The JAK-STAT Signaling Pathway

The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a crucial signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to changes in gene expression. The pathway is initiated by the binding of a cytokine to its receptor, which leads to the activation of receptor-associated JAKs. The activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. The recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes involved in cell growth, differentiation, and immune responses.[3] Dysregulation of the JAK-STAT pathway is associated with a range of diseases, making JAKs attractive therapeutic targets.[3]

Caption: The Janus Kinase (JAK)-STAT signaling pathway.

Synthetic Protocol for a JAK Inhibitor Intermediate

The following protocol is adapted from the general principles outlined in the synthesis of related JAK inhibitors and demonstrates how this compound would be utilized.[3]

Step 1: Nucleophilic Substitution with a Heterocycle

The mesylate group of this compound is displaced by a nucleophilic nitrogen atom of a suitable heterocyclic core, such as a pyrrolo[2,3-d]pyrimidine.

Reaction: this compound is reacted with the deprotonated form of the heterocycle. The deprotonation is typically achieved using a strong base like sodium hydride in an anhydrous aprotic solvent such as dimethylformamide (DMF).

Protocol:

-

To a solution of the pyrrolo[2,3-d]pyrimidine derivative in anhydrous DMF, add sodium hydride portion-wise at 0 °C.

-

Stir the mixture at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt.

-

Add a solution of this compound in anhydrous DMF to the reaction mixture.

-

Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor for completion by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the Boc-protected intermediate.

Step 2: Deprotection of the Boc Group

The final step in the synthesis of the core amine is the removal of the Boc protecting group to liberate the free amine.

Reaction: The Boc-protected intermediate is treated with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in an organic solvent.

Protocol:

-

Dissolve the Boc-protected intermediate in dichloromethane.

-

Add trifluoroacetic acid (TFA) to the solution at room temperature.

-

Stir the reaction mixture until the deprotection is complete (monitored by LC-MS).

-

Remove the solvent and excess TFA under reduced pressure.

-

The resulting amine salt can be neutralized with a base to obtain the free amine, which can be further purified if necessary.

This free amine is a key intermediate that can be further functionalized to produce a variety of potent JAK inhibitors.

Conclusion

This compound (CAS 177545-89-0) is a strategically important building block in medicinal chemistry. Its well-defined stereochemistry, protected amine functionality, and reactive leaving group make it an ideal starting material for the synthesis of complex, biologically active molecules. As demonstrated by its application in the synthesis of Janus Kinase inhibitors, this intermediate provides a reliable and efficient means of introducing a key structural motif that can significantly influence the pharmacological properties of the final compound. For researchers and drug development professionals, a thorough understanding of the properties and reactivity of such key intermediates is essential for the successful design and execution of synthetic strategies aimed at discovering novel therapeutics.

References

-

Mol-Instincts. This compound 177545-89-0 wiki. [Link]

-

Cheméo. Chemical Properties of Cyclopentene, 1-methyl- (CAS 693-89-0). [Link]

-

Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd. The Critical Role of BOC Protecting Groups in Drug Synthesis. [Link]

-

PubChem. (1R,2R,4S)-2-[(tert-Butoxycarbonyl)amino]-4-[(dimethylamino)carbonyl]cyclohexyl methanesulfonate. [Link]

-

ACS Publications. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. [Link]

- Google Patents. Synthesis method of trans-4-(tert-butoxycarbonylamino) cyclohexane carboxylic acid.

-

Amadis Chemical. [trans-4-(Boc-amino)cyclohexyl]methyl Methanesulfonate CAS NO.683269-95-6. [Link]

-

ResearchGate. Synthesis and biological activity of cyclohexylamine derivatives. [Link]

- Google Patents. PYRROLO[2,3-D]PYRIMIDINE COMPOUNDS.

Sources

A Senior Application Scientist's Guide to the Synthesis of trans-4-(Boc-amino)cyclohexyl Methanesulfonate: Core Starting Materials and Strategic Considerations

Introduction

In the landscape of modern drug development and medicinal chemistry, the strategic construction of molecular scaffolds is paramount. Among these, trans-4-(Boc-amino)cyclohexyl methanesulfonate stands out as a pivotal intermediate. Its utility lies in its bifunctional nature: the Boc-protected amine offers a latent nucleophilic site that can be revealed under specific conditions, while the methanesulfonate (mesylate) group serves as an excellent leaving group for nucleophilic substitution reactions.[1][2] This structure is frequently employed to introduce the trans-4-aminocyclohexyl moiety into target molecules, a common motif in pharmacologically active agents.

This guide provides an in-depth technical analysis of the synthetic pathways leading to this compound, with a primary focus on the critical selection of starting materials. The narrative is structured not as a rigid protocol, but as a strategic discussion, elucidating the causality behind experimental choices, particularly concerning the establishment of the crucial trans stereochemistry.

Part 1: Retrosynthetic Analysis: Identifying the Pivotal Intermediate

The synthesis of this compound is most logically approached via a two-step sequence from a core precursor. The final transformation is the conversion of a hydroxyl group into a methanesulfonate ester, a reliable and high-yielding reaction.[3] This retrosynthetic logic identifies trans-4-(Boc-amino)cyclohexanol as the immediate, pivotal precursor.

The overall synthetic workflow can be visualized as follows:

Therefore, the central challenge is not the final mesylation, but the efficient and stereochemically pure synthesis of trans-4-(Boc-amino)cyclohexanol, which in turn depends on securing a pure source of trans-4-aminocyclohexanol .

Part 2: The Stereochemical Nexus: Sourcing and Synthesizing trans-4-Aminocyclohexanol

The synthesis of trans-4-aminocyclohexanol is the most critical and challenging phase, as it dictates the stereochemical purity of the final product. Most large-scale, cost-effective methods produce a mixture of cis and trans isomers, necessitating robust separation or stereoselective synthesis strategies.[4]

Route A: Catalytic Hydrogenation of Aromatic Precursors

This is the most established industrial route, valued for its use of readily available and inexpensive starting materials.

-

Core Starting Materials: p-Acetamidophenol (Paracetamol) or p-Aminophenol.[5]

-

Process Overview: The aromatic ring is reduced via catalytic hydrogenation, typically using catalysts such as Palladium (Pd), Rhodium (Rh), or Ruthenium (Ru) on a carbon support.[4][6] The reaction is performed under hydrogen pressure at elevated temperatures.[4]

-

The Inherent Challenge: This hydrogenation invariably produces a mixture of cis- and trans-4-aminocyclohexanol isomers.[4] The ratio is highly dependent on the catalyst and reaction conditions. For example, palladium-based catalysts tend to favor the thermodynamically more stable trans isomer, yielding ratios around 3:1 to 4:1 (trans:cis).[4][7]

-

Causality & Field Insight: The choice of catalyst is critical. While Pd/C is common, rhodium-based catalysts have also been reported to yield favorable trans:cis ratios.[4] The key to a successful outcome via this route is not avoiding the cis isomer, but efficiently separating it. Fractional crystallization of the resulting aminocyclohexanol mixture, often from an aqueous alkaline solution, is a common method to isolate the desired trans isomer.[5][8]

Route B: Chemoenzymatic and Biocatalytic Synthesis

A modern and highly selective alternative involves the use of enzymes, which can offer superior stereochemical control, potentially circumventing the need for challenging physical separations.

-

Core Starting Material: 1,4-Cyclohexanedione.

-

Process Overview: This strategy employs a one-pot cascade reaction using two types of enzymes: a Keto Reductase (KRED) and an Amine Transaminase (ATA). The KRED selectively reduces one ketone group to a hydroxyl group, forming 4-hydroxycyclohexanone. Subsequently, a stereocomplementary ATA aminates the remaining ketone, directly yielding the desired cis- or trans-4-aminocyclohexanol with high diastereomeric excess.

-

Causality & Field Insight: The power of this method lies in its modularity. By selecting the appropriate KRED and ATA, one can direct the synthesis towards either the cis or trans product with high fidelity. This approach is particularly valuable for producing high-purity isomers without resorting to crystallization, which can be inefficient if the isomeric ratio is unfavorable. While catalyst cost and enzyme stability are considerations for large-scale production, the high selectivity often justifies the investment.

| Parameter | Route A: Catalytic Hydrogenation | Route B: Biocatalytic Synthesis |

| Starting Material | p-Acetamidophenol (Paracetamol) | 1,4-Cyclohexanedione |

| Key Reagents | H₂, Pd/C or Rh/C catalyst, NaOH | Keto Reductase (KRED), Amine Transaminase (ATA), Amine Donor |

| Advantages | Low-cost starting material, well-established for large scale.[5] | High stereoselectivity (>98:2 dr), mild reaction conditions. |

| Challenges | Produces cis/trans mixture requiring separation, high pressure/temperature.[4] | Higher catalyst cost, requires enzyme screening and optimization. |

Part 3: Final Transformations: Protection and Activation

Once pure trans-4-aminocyclohexanol is obtained, the final steps are robust and well-documented.

Step 1: Boc Protection of trans-4-Aminocyclohexanol

The amine functionality is protected with a tert-butyloxycarbonyl (Boc) group to prevent it from interfering in the subsequent mesylation step or other downstream reactions.

-

Mechanism: The nucleophilic amino group attacks a carbonyl carbon of di-tert-butyl dicarbonate ((Boc)₂O). A base is used to neutralize the acidic proton, driving the reaction to completion.

-

Field Insight: This reaction is typically high-yielding and clean. Dichloromethane (DCM) or a mixture of acetone and water are common solvent systems.[9][10] The choice of base can vary, with options including triethylamine or even sodium hydroxide in a biphasic system.

Experimental Protocol: Boc Protection

-

To a solution of trans-4-aminocyclohexanol (1.0 eq.) in a suitable solvent (e.g., dichloromethane), add a base such as triethylamine (1.5 eq.).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) in the same solvent.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.[9]

-

Upon completion, perform an aqueous workup, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield trans-4-(Boc-amino)cyclohexanol, typically as a white solid.[9][11]

Step 2: Mesylation of trans-4-(Boc-amino)cyclohexanol

The final step converts the hydroxyl group into a methanesulfonate ester, an excellent leaving group for SN2 reactions.[1][12]

-

Mechanism: The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic sulfur atom of methanesulfonyl chloride (MsCl).[1][13] A non-nucleophilic base, such as triethylamine or pyridine, is crucial to scavenge the HCl generated during the reaction.[1][3] This reaction proceeds with retention of configuration at the carbon atom bearing the oxygen, as the C-O bond is not broken.[2]

-

Field Insight: The reaction is typically run at 0 °C to control exothermicity and minimize side reactions. Anhydrous conditions are essential as MsCl can react with water. Dichloromethane is a preferred solvent due to its inertness and ability to dissolve the reactants.[3]

Experimental Protocol: Mesylation

-

Dissolve trans-4-(Boc-amino)cyclohexanol (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., Nitrogen or Argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (1.5 eq.) to the solution, followed by the dropwise addition of methanesulfonyl chloride (1.2 eq.).[3]

-

Stir the reaction at 0 °C for 4 hours, or allow it to warm to room temperature if the reaction is sluggish, monitoring by TLC.[3]

-

Upon completion, quench the reaction by adding water. Separate the organic layer.

-

Wash the organic layer successively with water and brine, then dry over anhydrous sodium sulfate.[3]

-

Filter and concentrate the solution under reduced pressure to afford the final product, this compound.

Conclusion